molecular formula C11H22N2O2 B3131308 tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate CAS No. 351369-25-0

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate

Cat. No.: B3131308
CAS No.: 351369-25-0
M. Wt: 214.3 g/mol
InChI Key: CEFJWUXTHLISAP-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate (CAS: 351369-25-0) is a carbamate-protected pyrrolidine derivative widely utilized in medicinal chemistry as a synthetic intermediate. Its structure comprises a pyrrolidine ring substituted with a methyl group at the 4-position and a tert-butyl carbamate moiety attached via a methylene group at the 3-position. This compound is pivotal in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutics targeting protein-protein interactions . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJWUXTHLISAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351369-25-0
Record name tert-butyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with (4-methylpyrrolidin-3-yl)methanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Applications Reference
This compound 4-methylpyrrolidine, Boc-protected methylene C₁₁H₂₂N₂O₂ Intermediate for kinase inhibitors, chiral building block
tert-Butyl [4-(4-methylphenyl)pyrrolidin-3-yl]carbamate 4-(4-methylphenyl)pyrrolidine C₁₇H₂₆N₂O₂ Ligand for VHL E3 ubiquitin ligase inhibitors
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride Stereospecific 3S,4S-methylpyrrolidine C₁₀H₂₁ClN₂O₂ Precursor for enantioselective drug synthesis
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Unsubstituted pyrrolidine C₁₀H₂₀N₂O₂ Intermediate in macrocyclic compound synthesis

Key Observations :

  • Aromatic substituents, such as the 4-methylphenyl group in , increase lipophilicity and are often employed in ligands targeting hydrophobic enzyme pockets .
  • Stereochemical variations (e.g., 3S,4S configuration) significantly impact biological activity, as seen in enantioselective drug candidates derived from .

Physicochemical Properties

  • Melting Points : Related compounds, such as tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate, show melting points ranging from 163–166°C, influenced by hydrogen-bonding capabilities .

Biological Activity

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 196.28 g/mol
  • IUPAC Name : tert-butyl N-((4-methylpyrrolidin-3-yl)methyl)carbamate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the tert-butyl group introduces steric hindrance, influencing binding affinities and modulating the activity of target proteins. The carbamate moiety can form hydrogen bonds, further enhancing its interactions with biological molecules.

Biological Activities

  • Enzyme Inhibition :
    • The compound has been studied for its potential role as an inhibitor of various enzymes, including phosphatases and proteases. For instance, it has shown promise as an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), which is implicated in several diseases, including cancer and metabolic disorders .
  • Neuroprotective Effects :
    • Research indicates that derivatives of similar structures exhibit neuroprotective effects against amyloid-beta toxicity, suggesting that this compound may also have applications in neurodegenerative disease models .
  • Antioxidant Activity :
    • Some studies have reported antioxidant properties associated with related compounds, which may contribute to their protective effects in cellular models exposed to oxidative stress .

Case Study 1: Inhibition of SHP2

A study focused on the interaction of this compound with SHP2 demonstrated that the compound effectively inhibits the enzyme's activity through allosteric modulation. This property opens avenues for targeted therapies in cancers where SHP2 plays a critical role .

Case Study 2: Neuroprotective Effects Against Aβ Toxicity

In vitro studies assessed the protective effects of related pyrrolidine derivatives against Aβ-induced cytotoxicity in astrocytes. Results indicated that these compounds could enhance cell viability when co-treated with Aβ, highlighting their potential in treating Alzheimer's disease .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundInhibitor of SHP2
M4 (similar structure)Neuroprotective against Aβ toxicity
(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamateEnzyme inhibitor and receptor ligand

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. A standard approach involves reacting 4-methylpyrrolidine-3-methanamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions at 0–5°C to minimize side reactions . For example, sodium borohydride may be used to reduce intermediates in multi-step syntheses.
  • Optimization : Yield improvements (e.g., from 60% to >85%) are achieved by controlling stoichiometry, solvent polarity (e.g., dichloromethane), and inert atmospheres .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and carbamate formation. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (1H^1\text{H}) and 28–30 ppm (13C^{13}\text{C}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at 229.18 Da).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of pyrrolidine-derived carbamates?

  • Chiral Resolution : Use enantiomerically pure starting materials (e.g., (R)- or (S)-4-methylpyrrolidine) or employ asymmetric catalysis. For example, chiral auxiliaries like Evans’ oxazolidinones or Sharpless epoxidation can direct stereochemistry .
  • Case Study : In a related compound, (R)-tert-butyl carbamate derivatives achieved >90% enantiomeric excess (ee) using BINAP-Pd catalysts in coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for carbamate derivatives?

  • Data Reconciliation :

  • Assay Variability : Compare IC50_{50} values across standardized assays (e.g., enzyme inhibition under consistent pH/temperature). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Structural Analogues : Test activity against a panel of structurally related compounds to identify critical functional groups (e.g., 4-methyl vs. benzyl substituents on pyrrolidine) .
    • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with binding affinity trends in published crystal structures .

Experimental Design & Troubleshooting

Q. How to design a crystallization protocol for X-ray diffraction studies of this compound?

  • Crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane. SHELX software (SHELXL/SHELXD) refines structures from low-temperature (100 K) datasets to resolve disorder in the tert-butyl group .
  • Challenges : Amorphous precipitates may form due to carbamate hygroscopicity; silanize glassware and use anhydrous solvents .

Q. What are common side reactions during carbamate synthesis, and how are they mitigated?

  • Side Products :

  • Urea Formation : Competing amine reaction with CO (from chloroformate decomposition). Mitigate by maintaining low temperatures (<10°C) and avoiding excess base .
  • Oxygen Sensitivity : Radical intermediates from pyrrolidine oxidation. Use degassed solvents and argon sparging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 2
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate

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